molecular formula C17H18N2O3S B5586664 (2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B5586664
M. Wt: 330.4 g/mol
InChI Key: VNVONSDRVVKUHP-UHFFFAOYSA-N
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Description

(2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves the reaction of 2-methoxyphenyl isocyanate with a piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, thiol derivatives, and substituted piperazines, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry

In chemistry, (2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a ligand for alpha1-adrenergic receptors, which are targets for the treatment of various cardiovascular and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing physiological processes such as vasoconstriction and neurotransmission . The pathways involved include G-protein-coupled receptor signaling and downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-METHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-6-3-2-5-13(14)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVONSDRVVKUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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